

# 4-Methyl-1H-indazol-6-ol CAS number and identifiers

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## Compound of Interest

Compound Name: 4-Methyl-1H-indazol-6-ol

Cat. No.: B1437452

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An In-Depth Technical Guide to **4-Methyl-1H-indazol-6-ol**

Prepared by a Senior Application Scientist

## Abstract

This technical guide provides a comprehensive overview of **4-Methyl-1H-indazol-6-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and places it within the broader context of indazole chemistry. While specific experimental data for this molecule is sparse in public literature, this guide synthesizes information from related structures and established synthetic methodologies to offer valuable insights for researchers. It includes a discussion of potential synthetic routes, hypothetical experimental protocols, and the known biological relevance of the indazole scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a foundational understanding of this specific chemical entity.

## The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant

form.<sup>[1]</sup><sup>[2]</sup> The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.

The unique arrangement of nitrogen atoms allows indazoles to act as both hydrogen bond donors and acceptors, facilitating diverse interactions with enzymes and receptors.

Consequently, indazole derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.<sup>[1]</sup> Compounds like Pazopanib and Niraparib are prominent examples of FDA-approved anticancer drugs built upon the indazole core.<sup>[1]</sup> The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile template for library synthesis and lead optimization.

## Core Compound Identification: **4-Methyl-1H-indazol-6-ol**

Precise identification is critical for regulatory compliance, procurement, and scientific communication. **4-Methyl-1H-indazol-6-ol** is cataloged under a unique set of identifiers that distinguish it from its isomers and related compounds.

Identifier	Value	Source
CAS Number	885521-33-5	CymitQuimica[3]
Chemical Name	4-Methyl-1H-indazol-6-ol	CymitQuimica[3]
Synonyms	6-Hydroxy-4-methyl- (1H)indazole, 4-methyl-1,2- dihydroindazol-6-one	CymitQuimica[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	CymitQuimica[3]
Molecular Weight	148.16 g/mol	CymitQuimica[3]
InChI	InChI=1S/C8H8N2O/c1-5-2- 6(11)3-8-7(5)4-9-10-8/h2- 4,11H,1H3,(H,9,10)	CymitQuimica[3]
InChIKey	XMFKGNIIMXRPRIX- UHFFFAOYSA-N	CymitQuimica[3]
Canonical SMILES	Cc1cc(c2c(c1)[nH]nc2)O	Derived from structure

## Synthetic Strategies and Methodologies

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry reactions. These generally involve the formation of the pyrazole ring fused to a pre-functionalized benzene ring.

## General Approaches to Indazole Synthesis

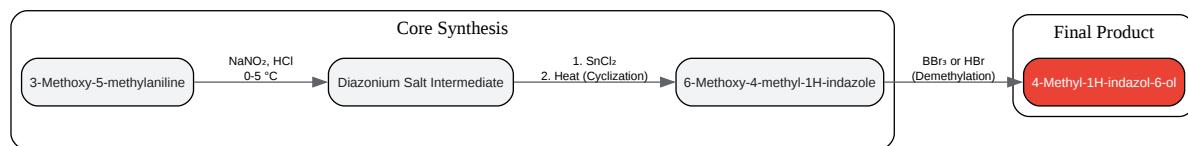
Modern synthetic methods often rely on intramolecular cyclization reactions. Key strategies that have been successfully employed include:

- Palladium-catalyzed C-N bond formation: This involves the cyclization of starting materials like o-alkyne azoarenes.[2]
- Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can be cyclized using copper catalysts to form the indazole ring system.[1]

- Metal-free C-H amination: Oxidants such as iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct intramolecular amination of aryl C-H bonds in hydrazones to yield 1H-indazoles.[1]

## Hypothetical Synthesis of 4-Methyl-1H-indazol-6-ol

A plausible synthetic route to **4-Methyl-1H-indazol-6-ol**, based on established indazole syntheses, is depicted below. This pathway begins with a commercially available substituted toluene and proceeds through nitration, reduction, diazotization, and cyclization steps. The choice of a methoxy group as a precursor for the final hydroxyl group is a common tactic, as it is relatively stable under various reaction conditions and can be deprotected in the final step.



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Caption: Hypothetical synthetic pathway to **4-Methyl-1H-indazol-6-ol**.

## Potential Applications in Drug Discovery

While **4-Methyl-1H-indazol-6-ol** is not itself an established therapeutic agent, its structure makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The indazole core is a known pharmacophore, and the methyl and hydroxyl groups at the 4- and 6-positions, respectively, provide vectors for further chemical modification.

- As a Synthetic Intermediate: The hydroxyl group can be alkylated, acylated, or converted into a triflate for cross-coupling reactions. The NH of the pyrazole ring is also a key site for substitution, which is known to significantly modulate biological activity.

- Fragment-Based Drug Design (FBDD): This molecule could serve as a starting fragment for FBDD campaigns. Its modest complexity and molecular weight are ideal for screening against biological targets like kinases or protein-protein interaction sites.[1]
- Analogue Synthesis: It can be used to synthesize analogues of known bioactive indazoles. For example, related structures like 4-Bromo-6-methyl-1H-indazole are used in the development of novel therapeutics in oncology and neurology.[4] The replacement of the bromine with a hydroxyl group could alter the compound's solubility, metabolic stability, and target engagement profile.

## Representative Experimental Protocol: N-Alkylation

The following is a representative, non-validated protocol for the N-alkylation of **4-Methyl-1H-indazol-6-ol**. This procedure is illustrative and must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize **1-Ethyl-4-methyl-1H-indazol-6-ol**.

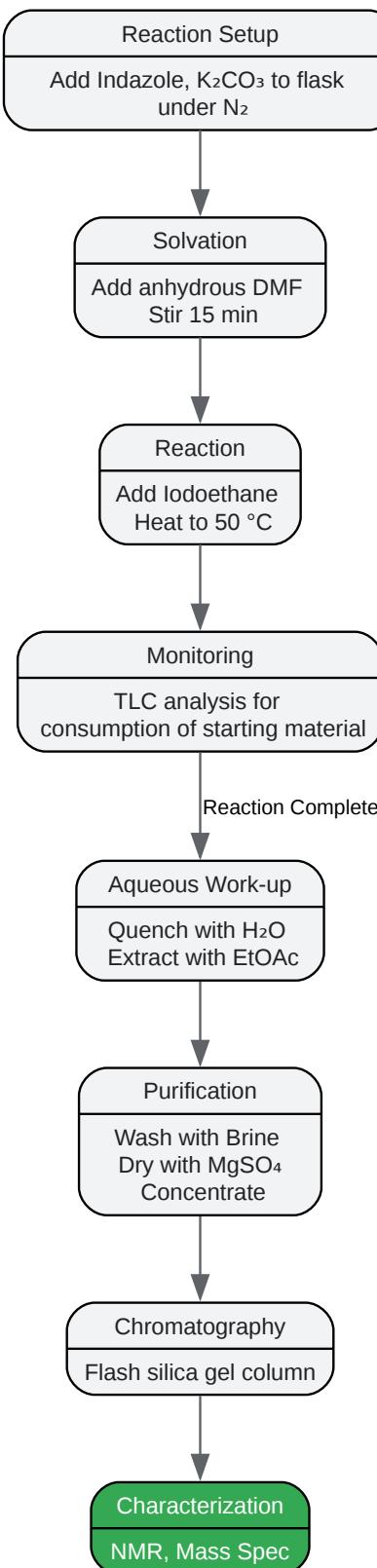
Materials:

- **4-Methyl-1H-indazol-6-ol** (1.0 eq)
- Iodoethane (1.2 eq)
- Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $MgSO_4$ ), anhydrous
- Silica gel for column chromatography

Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **4-Methyl-1H-indazol-6-ol** and anhydrous  $\text{K}_2\text{CO}_3$ .
  - Causality: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.  $\text{K}_2\text{CO}_3$  is a mild base used to deprotonate the indazole NH, forming the more nucleophilic indazolide anion.
- Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.
  - Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the  $\text{S}_{\text{n}}2$  reaction without solvating the anionic nucleophile excessively.
- Electrophile Addition: Add iodoethane dropwise to the stirring suspension.
  - Causality: Iodoethane is the electrophile. Dropwise addition helps to control any potential exotherm.
- Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
  - Causality: Heating increases the reaction rate. TLC allows for qualitative assessment of the reaction's completion by comparing the spots of the starting material, product, and co-spot.
- Work-up: Cool the reaction to room temperature. Quench by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
  - Causality: The water quench dissolves the inorganic salts ( $\text{K}_2\text{CO}_3$ , KI). EtOAc is a water-immiscible organic solvent used to extract the desired organic product. Multiple extractions ensure efficient recovery.
- Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine.
  - Causality: The water wash removes residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.

- Purification (Drying & Filtration): Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent in vacuo using a rotary evaporator.
  - Causality: MgSO<sub>4</sub> is a drying agent that removes trace water. Rotary evaporation removes the volatile solvent (EtOAc) to yield the crude product.
- Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
  - Causality: This step separates the desired N1-alkylated product from the potentially formed N2-alkylated isomer and other impurities based on their differential polarity.
- Characterization: Characterize the purified product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

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Caption: A standard workflow for N-alkylation and purification.

## Safety and Handling

As with any laboratory chemical, **4-Methyl-1H-indazol-6-ol** should be handled with appropriate care. While specific toxicology data is not available, related heterocyclic compounds can be irritants or harmful.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before use.

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